N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core fused to a pyrrolidine ring, with a methyl-linked isoxazole-4-carboxamide substituent. This structure combines aromatic and aliphatic heterocycles, which are often utilized in medicinal chemistry for their ability to modulate protein interactions, particularly kinase inhibition . The benzo[d]oxazole moiety is known for its role in enhancing binding affinity to enzymatic targets, while the pyrrolidine and isoxazole groups may contribute to solubility and metabolic stability.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-16(12(2)25-21-11)17(23)19-10-13-6-5-9-22(13)18-20-14-7-3-4-8-15(14)24-18/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAULMLSGGKTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure with the compound , have a broad range of biological activities and can interact with various targets such as enzymes, receptors, and dna.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives can inhibit the activity of certain enzymes, while others can bind to receptors and modulate their signaling.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound consists of a benzo[d]oxazole moiety, a pyrrolidine ring, and an isoxazole carboxamide group. Its molecular formula is , with a molecular weight of approximately 314.34 g/mol. The intricate architecture of this compound suggests potential for various pharmacological applications.
Biological Activity Overview
Recent studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Enzyme Inhibition : The compound's structure suggests potential interactions with key enzymes involved in neurotransmission and metabolic processes.
While specific mechanisms of action for this compound are not fully elucidated, its structural components indicate possible binding affinities to biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Comparative analysis with similar compounds shows varying levels of inhibitory activity against these enzymes.
Comparative Studies
A comparative analysis with structurally related compounds highlights the unique pharmacological profile of this compound. The following table summarizes the biological activities of selected analogues:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
| N-(...) | Benzo[d]oxazole + Pyrrolidine + Isoxazole | Potential antimicrobial and enzyme inhibition |
Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating promising potential for further development as an antimicrobial agent.
Study 2: Enzyme Inhibition
Another study evaluated the compound's inhibitory effects on AChE and BuChE. The results indicated an IC50 value of approximately 25 µM for AChE inhibition, suggesting that the compound may be a viable candidate for treating conditions such as Alzheimer's disease where cholinergic dysfunction is prevalent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of functional groups distinguishes it from related molecules. Below is a comparative analysis with structurally or functionally similar compounds:
Key Observations:
- Benzo[d]oxazole vs. Pyrazole: The benzo[d]oxazole in the target compound and KRC-108 is associated with kinase inhibition, whereas pyrazole derivatives (e.g., ) often target enzymes like carbonic anhydrase due to sulfonamide groups.
- Carboxamide vs. Sulfonamide: The carboxamide group in the target compound may enhance hydrogen bonding with kinase active sites, compared to the sulfonamide in , which typically interacts with zinc-containing enzymes.
- Pyrrolidine vs. other kinases .
Q & A
Q. What are the key considerations in designing a synthesis route for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Functional group compatibility : Avoid competing reactions (e.g., oxazole ring stability under acidic/basic conditions) .
- Coupling strategies : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyrrolidine and isoxazole moieties .
- Purification : Employ column chromatography or recrystallization to isolate intermediates and final product .
- Yield optimization : Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and reaction temperatures (typically 0–80°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use , , and 2D techniques (COSY, HSQC) to confirm connectivity of the benzooxazole-pyrrolidine and isoxazole-carboxamide groups .
- X-ray crystallography : Resolve the 3D conformation to analyze steric effects and hydrogen-bonding patterns, critical for understanding target binding .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding for this compound?
- Methodological Answer :
- Reaction path prediction : Apply density functional theory (DFT) to model transition states and intermediates, identifying energy barriers for key steps (e.g., cyclization of the pyrrolidine-benzooxazole core) .
- Solvent effects : Use COSMO-RS simulations to predict solvent compatibility and optimize dielectric environments for reaction steps .
- Docking studies : Map the compound’s 3D structure (from crystallography) to biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
Q. What statistical experimental design (DoE) approaches are recommended to optimize synthesis and bioactivity screening?
- Methodological Answer :
- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2 factorial setup to identify significant factors affecting yield .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
- High-throughput screening (HTS) : Use plate-based assays with fractional factorial designs to rapidly assess bioactivity across concentration gradients .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Batch-to-batch analysis : Verify purity (>95% via HPLC) and confirm stereochemical consistency (via chiral chromatography) to rule out structural variability .
- Assay standardization : Replicate studies under uniform conditions (e.g., cell line passage number, incubation time) to isolate biological variability .
- Meta-analysis : Apply multivariate regression to published data, adjusting for covariates (e.g., solvent used in dissolution) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining using validated UPLC methods .
- Microsomal metabolism : Use liver microsomes + NADPH to identify cytochrome P450-mediated metabolites .
Synthesis and Reaction-Specific Queries
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic reactions : Implement temperature-controlled reactors (e.g., flow chemistry) for steps involving azole ring formation .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., anti-solvent addition) for intermediates .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDC) to reduce costs and improve sustainability .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess activity loss in cell-based assays .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified target proteins .
- Transcriptomic profiling : Apply RNA-seq to identify downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
